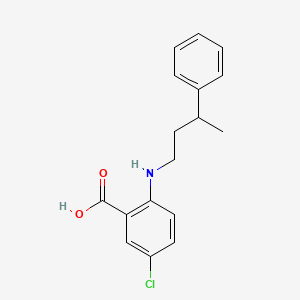
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one, also known as AEP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. AEP is a piperazine derivative that contains an amino group and an acetyl group, making it a versatile compound that can be used in different ways. In
科学研究应用
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has also been studied for its antibacterial and antifungal properties.
In drug discovery, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a building block for the synthesis of new compounds with improved pharmacological properties. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one derivatives have been synthesized and evaluated for their activity against various targets such as kinases, proteases, and ion channels.
In material science, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a monomer for the synthesis of polymers with unique properties. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one-containing polymers have been synthesized and studied for their applications in drug delivery, tissue engineering, and other biomedical applications.
作用机制
The mechanism of action of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one is not fully understood, but it is believed to act as a nucleophile that can react with electrophilic species such as enzymes and receptors. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can also form covalent bonds with proteins, leading to changes in their structure and function. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to inhibit the activity of various enzymes such as proteases and kinases, and it can also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a building block for the synthesis of new compounds with improved pharmacological properties, and it can also be used as a tool compound for studying enzyme and receptor activity. However, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has some limitations, including its potential toxicity and lack of selectivity for certain targets.
未来方向
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has many potential future directions for scientific research. One area of interest is the development of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one derivatives with improved pharmacological properties and selectivity for specific targets. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one-containing polymers can also be further studied for their applications in drug delivery and tissue engineering. Another area of interest is the study of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one in combination with other compounds for synergistic effects in cancer treatment and other therapeutic applications. Overall, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has a promising future in scientific research, and further studies will provide a better understanding of its potential applications.
合成方法
The synthesis of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one involves the reaction of 3-ethylpiperazin-2,5-dione with glycine ethyl ester hydrochloride in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one as a white crystalline solid. The purity of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be improved through recrystallization and further purification methods.
属性
IUPAC Name |
4-(2-aminoacetyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-6-8(13)10-3-4-11(6)7(12)5-9/h6H,2-5,9H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAIUBLOPQGIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)

![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)


![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)
